2-Methyl-6-Hydroxy-1-Tetralone: A Comprehensive Technical Guide on Structure, Synthesis, and Applications
2-Methyl-6-Hydroxy-1-Tetralone: A Comprehensive Technical Guide on Structure, Synthesis, and Applications
Executive Summary
2-Methyl-6-hydroxy-1-tetralone (IUPAC: 6-hydroxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one) is a highly versatile bicyclic aromatic ketone. Featuring a tetralin core functionalized with a ketone, an alpha-methyl group, and a phenolic hydroxyl group, this compound serves as a privileged scaffold in medicinal chemistry. It is frequently utilized as an advanced intermediate in the synthesis of steroidal analogues, beta-adrenoceptor modulators, and fluorescent receptor ligands.
This whitepaper provides an in-depth analysis of its physicochemical properties, details a self-validating retrosynthetic methodology, and explores its downstream applications in drug discovery.
Structural and Physicochemical Profiling
The structural architecture of 2-methyl-6-hydroxy-1-tetralone dictates its reactivity. The carbonyl group at C1 activates the C2 position for enolization, while the methyl group at C2 introduces steric hindrance and a stereocenter, which is critical for enantioselective ligand binding. The hydroxyl group at C6 provides a site for further functionalization (e.g., etherification, cross-coupling) and acts as a crucial hydrogen-bond donor in biological targets.
Quantitative Data Summary
Due to the highly specialized nature of this derivative, empirical data is often extrapolated from its direct precursors, such as 6-hydroxy-1-tetralone and 6-methoxy-2-methyl-1-tetralone[1].
| Property | Value / Description |
| IUPAC Name | 6-hydroxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol |
| Predicted Melting Point | 145–155 °C (Based on 6-hydroxy-1-tetralone baseline of 154-157 °C) |
| LogP (Predicted) | ~2.1 - 2.4 |
| Hydrogen Bond Donors | 1 (Phenolic -OH) |
| Hydrogen Bond Acceptors | 2 (Ketone C=O, Phenolic -OH) |
| Solubility Profile | Soluble in DMF, DMSO, EtOH, DCM; Poorly soluble in H₂O |
| pKa (Phenolic) | ~7.74 (Analogous to 6-hydroxy-1-tetralone)[2] |
Mechanistic Synthesis & Retrosynthetic Analysis
The Causality of Experimental Choices
A direct alpha-methylation of 6-hydroxy-1-tetralone using a base and methyl iodide (MeI) is fundamentally flawed. The phenolic hydroxyl group (pKa ~7.74) is far more acidic than the alpha-protons of the ketone (pKa ~19-20). Subjecting 6-hydroxy-1-tetralone to basic conditions would preferentially deprotonate the phenol, leading to competitive O-alkylation (Williamson ether synthesis) rather than the desired C-alkylation.
The Solution: We utilize 6-methoxy-1-tetralone as the starting material. The methoxy group acts as a robust, orthogonal protecting group. Following the successful installation of the alpha-methyl group via kinetic enolate formation, the methoxy group is cleaved using Boron Tribromide (BBr₃), a strong Lewis acid that selectively attacks aryl ethers without disturbing the ketone or the newly formed stereocenter.
Figure 1: Retrosynthetic and forward synthesis workflow for 2-Methyl-6-hydroxy-1-tetralone.
Experimental Protocols: A Self-Validating System
The following protocols are engineered to ensure high yield and purity, incorporating specific validation checkpoints to prevent the propagation of errors through the synthetic sequence.
Protocol A: Synthesis of 6-Methoxy-2-methyl-1-tetralone
Objective: Regioselective alpha-methylation via kinetic enolate.
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Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add anhydrous Tetrahydrofuran (THF) (50 mL) and cool to -78 °C using a dry ice/acetone bath.
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Base Addition: Add Lithium Diisopropylamide (LDA) (1.1 equivalents, 2.0 M in THF/heptane/ethylbenzene).
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Enolization: Dissolve 6-methoxy-1-tetralone (10.0 g, 56.7 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the LDA over 30 minutes. Stir at -78 °C for 1 hour.
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Validation Checkpoint 1: Quench a 0.1 mL aliquot in D₂O. Analyze via ¹H-NMR. The disappearance of the alpha-protons confirms >95% enolate formation.
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Alkylation: Add Methyl Iodide (MeI) (1.5 equivalents, 8.5 g) dropwise. Maintain at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.
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Workup: Quench the reaction with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: Purify via flash column chromatography (Silica gel, 9:1 Hexanes:EtOAc) to yield 6-methoxy-2-methyl-1-tetralone as a pale yellow oil[1].
Protocol B: Demethylation to 2-Methyl-6-hydroxy-1-tetralone
Objective: Selective cleavage of the aryl ether without ketone reduction.
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Preparation: Dissolve 6-methoxy-2-methyl-1-tetralone (5.0 g, 26.3 mmol) in anhydrous Dichloromethane (DCM) (60 mL) under argon. Cool to -78 °C.
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Lewis Acid Addition: Slowly add Boron Tribromide (BBr₃) (2.5 equivalents, 1.0 M in DCM) dropwise via syringe. The solution will typically turn a deep red/brown color due to the formation of the Lewis acid-base complex.
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Cleavage: Stir at -78 °C for 1 hour, then allow the reaction to warm to 0 °C over 3 hours.
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Validation Checkpoint 2: Quench a 0.1 mL aliquot in saturated NaHCO₃, extract with EtOAc, and analyze via LC-MS. The expected mass is m/z 177.09 [M+H]⁺. The complete absence of m/z 191.11 (the methoxy precursor) validates full deprotection.
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Quenching: Carefully quench the reaction by the dropwise addition of methanol (10 mL) at 0 °C to destroy excess BBr₃, followed by water (50 mL).
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Extraction: Extract the mixture with DCM (3 × 50 mL). Wash the organics with saturated NaHCO₃ to remove residual hydrobromic acid, dry over MgSO₄, and evaporate.
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Crystallization: Recrystallize the crude solid from an ethanol/water mixture to afford pure 2-methyl-6-hydroxy-1-tetralone as an off-white to beige crystalline solid.
Applications in Drug Discovery
The 6-hydroxy-1-tetralone scaffold is a well-documented pharmacophore in the development of neuroactive and endocrine-modulating agents. The addition of the 2-methyl group in 2-methyl-6-hydroxy-1-tetralone provides a critical vector for Structure-Activity Relationship (SAR) optimization.
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Estrogen Receptor (ER) Modulators: The tetralin core mimics the A and B rings of steroidal estrogens. The phenolic hydroxyl group at C6 perfectly aligns with the hydrogen-bonding requirements of the ERα/ERβ binding pockets (mimicking the C3-OH of estradiol). The C2-methyl group introduces steric bulk that can shift the compound's profile from an ER agonist to a Selective Estrogen Receptor Modulator (SERM).
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Histamine H3 Receptor Ligands: Tetralone derivatives are utilized to synthesize chalcone-based fluorescent human histamine H3 receptor ligands. The ketone allows for Claisen-Schmidt condensations with various benzaldehydes, while the C6-OH can be alkylated with piperidinyl-propoxy chains to enhance H3R affinity.
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Beta-Adrenoceptor Agents: It serves as a precursor for 2-alkylamino-6-hydroxy-1,2,3,4-tetrahydro-1-naphthalenols, which exhibit potent beta-adrenoceptor activities.
Figure 2: Pharmacological downstream applications of the 2-Methyl-6-hydroxy-1-tetralone scaffold.
References
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Sigma-Aldrich. 6-Hydroxy-3,4-dihydro-1(2H)-naphthalenone 98% Product Page. Retrieved for precursor properties and H3 receptor ligand applications.
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ChemicalBook. 6-Hydroxy-1-tetralone Chemical Properties and Uses. Retrieved for pKa data and synthesis context.2
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LookChem. 6-methoxy-2-methyl-3,4-dihydro-2h-naphthalen-1-one (CAS 27752-24-5). Retrieved for intermediate properties and structural validation. 1
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PubChem (NIH). 6-Hydroxy-2-tetralone | C10H10O2 | CID 4575996. Retrieved for general tetralone structural context. 3
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Benchchem. 5-Hydroxy-6-methoxy-1-tetralone | Research Chemical. Retrieved for phase-transfer catalysis and antioxidant context. 4
Sources
- 1. 6-methoxy-2-methyl-3,4-dihydro-2h-naphthalen-1-one price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 2. 6-Hydroxy-1-tetralone | 3470-50-6 [chemicalbook.com]
- 3. 6-Hydroxy-2-tetralone | C10H10O2 | CID 4575996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Hydroxy-6-methoxy-1-tetralone|Research Chemical [benchchem.com]
